(1S,6R)-alpha-himachalene
Description
Contextualization within Sesquiterpene Chemistry
(1S,6R)-alpha-himachalene belongs to the large and diverse class of sesquiterpenes, which are organic compounds composed of three isoprene (B109036) units, giving them the molecular formula C15H24. More specifically, it is classified as a himachalane (B1243107) sesquiterpenoid, characterized by a unique bicyclic skeleton. foodb.ca Sesquiterpenes are a major component of essential oils in many plants and are known for a wide range of biological activities. landema.com The biosynthesis of himachalenes, including the alpha-isomer, is thought to proceed through the himachalyl cation intermediate. beilstein-journals.org
Significance as a Natural Product and Research Target
Alpha-himachalene (B1203509) is a naturally occurring compound found in the essential oils of various plants. landema.com Notably, it is a significant constituent of cedarwood oil from species such as Cedrus atlantica (Atlas cedar) and Cedrus deodara (Himalayan cedar). researchgate.net It is also found in other plants like anise and common oregano. foodb.ca The presence of alpha-himachalene contributes to the characteristic woody aroma of these essential oils.
The compound has garnered attention from researchers due to its potential biological activities. Studies on essential oils containing alpha-himachalene have suggested various properties, including antimicrobial and anti-inflammatory effects. This has made it a target for further investigation in medicinal chemistry and natural product synthesis.
Stereochemical Considerations and Isomeric Landscape
The term "alpha-himachalene" can refer to a mixture of stereoisomers. However, the specific designation this compound defines the absolute configuration at the two stereocenters in the molecule. chemspider.comebi.ac.uk This precise stereochemistry is crucial as different stereoisomers can exhibit distinct biological activities. The enantiomer of this compound is (1R,6S)-alpha-himachalene.
The isomeric landscape of himachalenes is complex and includes several other related compounds. The most common isomers are beta-himachalene (B73213) and gamma-himachalene, which differ in the position of the double bonds within the bicyclic structure. nist.gov Research has also identified other related sesquiterpenoids in cedarwood oil, such as atlantones and himachalol (B155438). nih.gov The separation and identification of these isomers often require sophisticated analytical techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. The total synthesis of various himachalene isomers has been a subject of organic chemistry research, with different strategies developed to achieve specific stereochemical outcomes. arkat-usa.org
Table 1: Physicochemical Properties of alpha-Himachalene
| Property | Value |
|---|---|
| Molecular Formula | C15H24 |
| Molecular Weight | 204.35 g/mol |
| IUPAC Name | (1S,6R)-3,5,5-trimethyl-9-methylidene-2,4a,5,6,7,8,9,9a-octahydro-1H-benzo annulene |
| Appearance | Oily liquid |
| Boiling Point | Not Available |
| Density | Not Available |
This table is interactive. Click on the headers to sort.
Structure
3D Structure
Properties
Molecular Formula |
C15H24 |
|---|---|
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(4aR,9aS)-3,5,5-trimethyl-9-methylidene-2,4a,6,7,8,9a-hexahydro-1H-benzo[7]annulene |
InChI |
InChI=1S/C15H24/c1-11-7-8-13-12(2)6-5-9-15(3,4)14(13)10-11/h10,13-14H,2,5-9H2,1,3-4H3/t13-,14-/m1/s1 |
InChI Key |
ZJSIKVDEOWWVEH-ZIAGYGMSSA-N |
Isomeric SMILES |
CC1=C[C@@H]2[C@H](CC1)C(=C)CCCC2(C)C |
Canonical SMILES |
CC1=CC2C(CC1)C(=C)CCCC2(C)C |
Origin of Product |
United States |
Advanced Methodologies for Isolation and Structural Elucidation
Optimized Natural Extraction and Isolation Protocols
The primary route to obtaining (1S,6R)-alpha-himachalene is through the extraction of essential oils from plant materials, most notably from the wood of cedar trees. smolecule.com The initial extraction is a critical step that largely determines the yield and preliminary purity of the target compound. This is typically followed by sophisticated fractionation and purification stages.
Steam distillation and hydrodistillation are the most prevalent methods for extracting volatile compounds like alpha-himachalene (B1203509) from plant matrices. wikipedia.org These techniques are favored due to their efficiency and the use of water as a solvent, which avoids contamination with toxic organic solvents. researchgate.net
Hydrodistillation: In this method, the plant material is directly mixed with water in a distillation apparatus and brought to a boil. wikipedia.orgpbworks.com The resulting steam, carrying the volatile essential oils, is cooled in a condenser, and the oil is then separated from the aqueous phase. wikipedia.org This method is widely used for its simplicity. pbworks.com
Steam Distillation: This technique involves passing steam, generated in a separate vessel, through the plant material. wikipedia.orgiastate.edu The steam ruptures the plant's oil glands, releasing the volatile compounds which are then carried with the steam to a condenser. wikipedia.org This method is advantageous as it can be used for substances that are sensitive to the higher temperatures that might occur with direct boiling. wikipedia.org For Cedrus species, steam distillation typically yields between 0.5% and 4% (w/w) of essential oil.
Optimized protocols for these distillation methods include controlling parameters such as temperature, distillation time, and the physical state of the plant material to maximize extraction efficiency. science.gov For instance, using freeze-dried wood tissues ground to a specific particle size can significantly improve the yield of essential oils.
| Technique | Description | Advantages | Typical Conditions for Cedrus sp. |
|---|---|---|---|
| Hydrodistillation | Plant material is boiled directly in water. | Simple setup, effective for many materials. pbworks.com | Distillation time: 2-8 hours. brjac.com.br |
| Steam Distillation | Live steam is passed through the plant material. | Avoids thermal degradation of sensitive compounds, allows for better control. wikipedia.orgresearchgate.net | Temperature: 100–120°C; Duration: 4 to 8 hours. |
Following the initial extraction of the essential oil, which typically contains 50-70% himachalenes, further purification is necessary to isolate this compound from its isomers (beta- and gamma-himachalene) and other sesquiterpenes. smolecule.com This is achieved through various chromatographic techniques that separate compounds based on their physical and chemical properties. column-chromatography.com
Silica (B1680970) gel column chromatography is a fundamental and widely used technique for the purification of terpenes. column-chromatography.com Silica gel, a porous form of silicon dioxide, acts as the stationary phase. teledynelabs.comcolumn-chromatography.com The separation principle relies on the differential adsorption of compounds to the polar silica surface based on their polarity. column-chromatography.comcannabissciencetech.com
The crude essential oil is loaded onto the top of a column packed with silica gel. column-chromatography.com A solvent or a mixture of solvents (the mobile phase), typically non-polar like hexane (B92381), is then passed through the column. column-chromatography.com Non-polar compounds like alpha-himachalene have weaker interactions with the polar silica gel and thus travel down the column faster, eluting before more polar compounds. column-chromatography.com By gradually increasing the polarity of the mobile phase (gradient elution), a fine separation of the essential oil components can be achieved. rjptonline.org
Sephadex LH-20 is a versatile chromatography medium prepared by hydroxypropylation of cross-linked dextran, giving it both hydrophilic and lipophilic properties. prep-hplc.comcytivalifesciences.com This dual nature allows it to be used with a wide range of solvents, from water to organic solvents like methanol, ethanol, and chloroform. prep-hplc.comsigmaaldrich.com
It is particularly effective for the molecular sizing of natural products such as terpenoids. prep-hplc.comscribd.com Separation on Sephadex LH-20 can occur through two mechanisms:
Gel Filtration (Size Exclusion): In less polar solvents, it functions primarily as a size-exclusion medium, separating molecules based on their size. Larger molecules elute first as they cannot enter the pores of the gel beads.
Partition Chromatography: In more polar solvents, its dual hydrophilic/lipophilic character allows for separation based on polarity, similar to reversed-phase chromatography. prep-hplc.com
This technique is often used as an intermediate or final purification step to separate closely related molecular species like sesquiterpene isomers. prep-hplc.com
For obtaining this compound in very high purity or for isolating trace amounts, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. nih.govrjptonline.org HPLC utilizes high pressure to pass the mobile phase through a column packed with very fine particles, leading to high-resolution separations. rjptonline.org
For sesquiterpene separation, reversed-phase columns (e.g., C18) are commonly employed. rjptonline.orgmdpi.com In this mode, the stationary phase is non-polar, and a polar mobile phase (such as a mixture of methanol, acetonitrile, and water) is used. rjptonline.org Non-polar compounds like alpha-himachalene are retained more strongly on the column and elute later. By carefully controlling the mobile phase composition and flow rate, it is possible to resolve complex mixtures of isomers. nih.govmdpi.com The separated compounds are detected as they exit the column, often by a UV detector, and the desired fractions are collected. rjptonline.org
| Technique | Stationary Phase | Separation Principle | Primary Application |
|---|---|---|---|
| Silica Gel Column Chromatography | Silica Gel (Polar) | Adsorption (Polarity). column-chromatography.com | Initial fractionation of crude essential oil. |
| Sephadex LH-20 Chromatography | Hydroxypropylated Dextran | Molecular Sizing and/or Partitioning. prep-hplc.comscribd.com | Separation of closely related terpenoids. prep-hplc.com |
| Preparative HPLC | e.g., C18 (Non-polar) | Reversed-Phase Partitioning. rjptonline.org | High-purity isolation, trace analysis. nih.gov |
Endogenous Factors:
Plant Genotype and Age: The genetic makeup and age of the Cedrus deodara tree can significantly influence the concentration and isomeric ratio of himachalenes in the essential oil. smolecule.comresearchgate.net
Part of the Plant: The distribution of essential oils varies within the plant; for instance, the heartwood is often a richer source than sapwood or leaves. researchgate.net
Harvest Season: The time of year when the plant material is harvested can affect the chemical profile of the essential oil due to metabolic changes in the plant. smolecule.com
Exogenous Factors:
Preparation of Plant Material: The physical state of the material, such as particle size, is crucial. Grinding the wood increases the surface area, facilitating more efficient extraction. researchgate.net However, excessive powdering can lead to the loss of highly volatile components. nih.gov
Extraction Method: As discussed, the choice between hydrodistillation and steam distillation, and variations thereof, impacts the final product. researchgate.net For example, higher temperatures and pressures can sometimes lead to a change in the aromatic properties. researchgate.net
Extraction Duration and Conditions: The length of the distillation process, the water-to-plant material ratio, and the distillation temperature must be optimized to ensure complete extraction without causing degradation of the target compounds. science.gov
Storage Conditions: Once extracted, essential oils must be stored properly, typically in dark, airtight containers at low temperatures, to prevent oxidation and degradation, which would alter the purity and composition. researchgate.net
Chromatographic Fractionation Strategies
Cutting-Edge Spectroscopic and Analytical Characterization
Spectroscopic techniques are indispensable for the structural analysis of this compound, providing detailed insights into its atomic composition, bonding, and three-dimensional arrangement. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) allows for an unambiguous structural confirmation.
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the complete structural elucidation of this compound. Through a series of one-dimensional and two-dimensional experiments, a comprehensive assignment of all proton and carbon signals can be achieved, confirming the unique bicyclo[5.4.0]undecane skeleton and the relative stereochemistry of the molecule.
One-dimensional NMR provides fundamental information about the chemical environment of each hydrogen and carbon atom in the molecule.
¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments, their chemical shifts (δ), multiplicities (e.g., singlet, doublet), and coupling constants (J). This information is crucial for identifying key structural motifs such as methyl groups, methylene (B1212753) protons, methine protons, and the protons associated with the double bonds.
¹³C NMR: The carbon-13 NMR spectrum indicates the number of unique carbon atoms present. The chemical shifts of the signals differentiate between sp³-hybridized carbons (alkane-like) and sp²-hybridized carbons (alkene-like), as well as distinguishing between methyl, methylene, methine, and quaternary carbons.
Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for α-Himachalene Note: Specific data for the (1S,6R) stereoisomer is consolidated from general α-himachalene data. Exact chemical shifts can vary slightly based on solvent and experimental conditions.
| Atom Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity |
| 1 | 45.2 | 2.15 | m |
| 2 | 26.8 | 1.60 - 1.75 | m |
| 3 | 35.1 | 1.40 - 1.55 | m |
| 4 | 149.5 | 5.20 | br s |
| 5 | 121.8 | - | - |
| 6 | 48.9 | 2.30 | m |
| 7 | 39.5 | - | - |
| 8 | 25.5 | 1.80 - 1.95 | m |
| 9 | 30.1 | 1.70 - 1.85 | m |
| 10 | 152.1 | 4.65, 4.85 | s, s |
| 11 | 110.5 | - | - |
| 12 | 23.4 | 1.65 | s |
| 13 | 27.8 | 0.85 | s |
| 14 | 28.1 | 0.90 | s |
| 15 | 21.0 | 1.70 | s |
Two-dimensional NMR experiments are essential for assembling the molecular puzzle by revealing correlations between different nuclei.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. princeton.edu It allows for the unambiguous assignment of a proton signal to its corresponding carbon signal, confirming the C-H connectivity throughout the molecule.
COSY (Correlation Spectroscopy): The COSY spectrum identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). wikipedia.org Cross-peaks in the COSY spectrum reveal adjacent protons, which is critical for tracing the spin-spin coupling networks and piecing together the carbon skeleton fragments.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining the stereochemistry of this compound. libretexts.org This experiment detects correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.org The observation of specific through-space interactions (Nuclear Overhauser Effects) between protons on different parts of the ring system confirms the relative configuration of the chiral centers.
Table 2: Key 2D NMR Correlations for Structural Elucidation of α-Himachalene
| 2D NMR Experiment | Type of Correlation | Key Information Provided |
| COSY | Through-bond (²⁻³J) | Shows correlations between adjacent protons, establishing the connectivity of the carbon framework. wikipedia.org |
| HSQC | Through-bond (¹J) | Correlates each proton with its directly attached carbon, confirming C-H bond connections. princeton.edu |
| NOESY | Through-space | Reveals spatial proximity between protons, which is crucial for determining the relative stereochemistry of the molecule. libretexts.org |
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. mdpi.com For this compound, the FTIR spectrum is characterized by vibrations corresponding to its hydrocarbon structure, particularly the C-H and C=C bonds.
Table 3: Characteristic FTIR Absorption Bands for α-Himachalene
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2925 | C-H stretch | Alkanes (CH₂, CH₃) |
| ~2850 | C-H stretch | Alkanes (CH₂, CH₃) |
| ~1645 | C=C stretch | Alkene |
| ~1450 | C-H bend | CH₂ (scissoring) |
| ~1375 | C-H bend | CH₃ (symmetric bending) |
| ~890 | C-H bend (out-of-plane) | C=CH₂ (exocyclic methylene) |
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition and can reveal structural details through the analysis of fragmentation patterns.
GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is widely used for the analysis of volatile compounds in essential oils. d-nb.info In the context of this compound, GC separates it from its isomers and other components of the oil before it enters the mass spectrometer. researchgate.net The mass spectrometer then ionizes the molecule, typically using electron ionization (EI), causing it to fragment in a reproducible manner.
The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (204.35 g/mol ), and a series of fragment ions. nih.gov The fragmentation pattern serves as a "fingerprint" that aids in the identification of the compound.
Table 4: Major Mass Fragments of α-Himachalene from GC-MS Analysis
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment Ion |
| 204 | ~15 | [C₁₅H₂₄]⁺ (Molecular Ion) |
| 189 | ~10 | [C₁₄H₂₁]⁺ ([M-CH₃]⁺) |
| 161 | ~30 | [C₁₂H₁₇]⁺ |
| 119 | ~70 | [C₉H₁₁]⁺ |
| 105 | ~55 | [C₈H₉]⁺ |
| 93 | ~100 | [C₇H₉]⁺ (Base Peak) |
| 41 | ~60 | [C₃H₅]⁺ |
Source: Data compiled from representative mass spectra of α-himachalene. nih.gov
Mass Spectrometry (MS) Techniques
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a critical tool for the structural elucidation of natural products such as this compound. While Gas Chromatography-Mass Spectrometry (GC-MS) is more common for volatile, non-polar compounds like sesquiterpenes, HR-ESI-MS provides unparalleled accuracy in determining the elemental composition of a molecule. mdpi.com
In a typical HR-ESI-MS analysis, the analyte is first dissolved in a suitable solvent and then introduced into the mass spectrometer. The electrospray ionization source generates charged droplets, and as the solvent evaporates, it produces protonated molecules, typically [M+H]⁺. These ions are then guided into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument. The analyzer measures the mass-to-charge ratio (m/z) with exceptional precision, often to four or five decimal places.
For this compound, with a molecular formula of C₁₅H₂₄, this high precision allows for the unambiguous confirmation of its elemental composition, distinguishing it from other compounds that might have the same nominal mass. nist.gov This capability is crucial for confirming the identity of the isolated compound before proceeding with more complex structural and stereochemical analyses.
| Parameter | Expected Value for this compound |
|---|---|
| Molecular Formula | C₁₅H₂₄ |
| Monoisotopic Mass | 204.1878 u |
| Observed Ion (Positive Mode) | [M+H]⁺ |
| Expected Exact Mass of [M+H]⁺ | 205.1951 u |
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography stands as the definitive method for determining the absolute configuration of a chiral molecule. purechemistry.org This technique provides a precise three-dimensional map of the atomic arrangement within a crystal, offering unambiguous proof of the spatial orientation of atoms at each stereocenter. rsc.orgspringernature.com
The process begins with the most significant challenge for many sesquiterpenes: growing a high-quality single crystal. researchgate.net Since compounds like alpha-himachalene are often oils at room temperature, crystallization can be difficult. nih.gov If a suitable crystal is obtained, it is mounted in an X-ray diffractometer and bombarded with a beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, creating a unique diffraction pattern of spots.
By analyzing the intensities and positions of these spots, researchers can calculate an electron density map and build a three-dimensional model of the molecule's structure. purechemistry.org To determine the absolute configuration, a phenomenon known as anomalous dispersion (or resonant scattering) is utilized. mit.edued.ac.uk This effect, particularly when using specific X-ray wavelengths (e.g., from a copper source), causes slight but measurable differences in the intensities of specific pairs of reflections (known as Bijvoet pairs). researchgate.net The analysis of these differences allows for the unequivocal assignment of the absolute stereochemistry. A key statistical indicator, the Flack parameter, is calculated during the refinement of the crystal structure; a value close to zero provides high confidence in the assigned absolute configuration. researchgate.netnih.gov
| Crystallographic Parameter | Significance in Analysis |
|---|---|
| Crystal System | Describes the symmetry of the crystal lattice. |
| Space Group | Defines the specific symmetry elements within the crystal. Must be non-centrosymmetric for a chiral compound. ed.ac.uk |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating unit of the crystal. |
| Flack Parameter [x] | A value near 0 confirms the correctness of the assigned absolute configuration. researchgate.net |
| Radiation Source | Often Cu Kα radiation is used to enhance anomalous scattering effects for light-atom structures. researchgate.net |
Chiral Chromatography for Enantiomeric Composition Analysis
While X-ray crystallography can determine the absolute configuration of a single crystal, chiral chromatography is the primary technique used to separate enantiomers and determine the enantiomeric composition (e.g., enantiomeric excess, ee) of a sample. gcms.cznih.gov This method is essential for verifying the purity of a specific stereoisomer like this compound.
The separation is achieved using a chiral stationary phase (CSP) in either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). gcms.cz A CSP creates a chiral environment within the chromatographic column. chiralpedia.com As the mixture of enantiomers passes through the column, the two mirror-image molecules interact differently with the chiral stationary phase. These differential interactions lead to the formation of transient diastereomeric complexes, causing one enantiomer to be retained longer than the other, thus resulting in their separation. chiralpedia.com
For sesquiterpenes like alpha-himachalene, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are highly effective in HPLC systems. nih.gov In GC, cyclodextrin-based columns are commonly used for separating volatile chiral compounds. gcms.cz By comparing the retention times of the sample components to those of known standards and integrating the peak areas, the ratio of the (1S,6R) and (1R,6S) enantiomers can be accurately quantified.
| Parameter | Description | Example for alpha-Himachalene Analysis |
|---|---|---|
| Technique | Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). | Chiral HPLC |
| Chiral Stationary Phase (CSP) | A column packing material that is itself chiral. nih.gov | Polysaccharide-based (e.g., amylose or cellulose derivatives). nih.gov |
| Mobile Phase (HPLC) | A solvent system that carries the sample through the column. | Normal-phase solvents like hexane and an alcohol modifier (e.g., 2-propanol). csfarmacie.cz |
| Principle of Separation | Differential formation of transient diastereomeric complexes between the enantiomers and the CSP. chiralpedia.com | The (1S,6R) and (1R,6S) enantiomers will exhibit different retention times. |
| Detection | UV detector for HPLC; Flame Ionization Detector (FID) or Mass Spectrometer (MS) for GC. | UV detection at 220-260 nm. |
Synthetic Strategies and Chemical Transformations of Himachalene Core
Total Synthesis Approaches for (1S,6R)-alpha-Himachalene and Isomers
The construction of the himachalene skeleton from acyclic or simpler cyclic precursors has been achieved through several creative and efficient synthetic routes.
Asymmetric and Enantioselective Synthesis
The demand for enantiomerically pure himachalenes has driven the development of asymmetric synthetic strategies. An enantiospecific total synthesis of (+)-trans-α-himachalene has been successfully developed starting from the readily available monoterpene, (R)-carvone. researchgate.net Similarly, the enantioselective synthesis of both isomers of ar-himachalene has been accomplished using enantiomerically pure citronellal (B1669106). researchgate.net Key reactions in this approach include the Sharpless asymmetric dihydroxylation and ring expansion using reagents like trimethylsilyldiazomethane (B103560) (TMSCHN2) or a hypervalent iodine reagent. researchgate.netncl-india.org
Another strategy involves the use of chiral auxiliaries. For instance, the synthesis of cis-α-himachalene has been achieved starting from a chiral dienimide. arkat-usa.org The reaction of this chiral compound with acrolein leads to a stereoselective allylic alcohol, which is then oxidized and subjected to an intramolecular [4+2] cycloaddition. arkat-usa.org
| Starting Material | Key Strategy/Reaction | Target Molecule |
| (R)-carvone | Enantiospecific synthesis | (+)-trans-α-himachalene researchgate.net |
| Enantiomerically pure citronellal | Sharpless asymmetric dihydroxylation, ring expansion | Both isomers of ar-himachalene researchgate.netncl-india.org |
| Chiral dienimide | Intramolecular [4+2] cycloaddition | cis-α-Himachalene arkat-usa.org |
| (1S,2R)-1,2-epoxy-p-menth-8-ene | 15-16 step synthesis | α-cis and β-himachalenes arkat-usa.org |
Intramolecular Cyclization and Rearrangement Pathways
Intramolecular reactions are powerful tools for constructing complex cyclic systems like the himachalene core. An acid-catalyzed intramolecular cyclization of (−)-cis-carveol has been utilized to produce a bicyclic building block for terpene synthesis. researchgate.net Another approach involves the acid-catalyzed cyclization of a precursor to yield an olefinic ketone, which can then be converted to α-himachalene. tandfonline.com
Rearrangement reactions have also been employed. For example, the synthesis of (+)-trans-himachalenes has been achieved starting from the tricyclic sesquiterpene longifolene, involving an acid-catalyzed rearrangement of ω-bromolongifolene as a key step. arkat-usa.org
Diels-Alder Cycloadditions in Himachalene Synthesis
The Diels-Alder reaction, a powerful C-C bond-forming reaction, has been extensively used in the synthesis of himachalenes, in both intermolecular and intramolecular variations.
An intermolecular Diels-Alder reaction between a dienone ester and isoprene (B109036) is a key step in an eleven-step synthesis of α- and β-himachalene. cdnsciencepub.comresearchgate.netcapes.gov.br Interestingly, the regiochemistry of the Diels-Alder product in some cases can be controlled by the choice of Lewis acid catalyst. cdnsciencepub.com
Intramolecular Diels-Alder (IMDA) reactions have also proven to be highly effective. The cyclization of an acyclic triene via an IMDA pathway provides a one-step route to the bicyclic olefin core of himachalenes. tandfonline.com For example, a trienone derivative can undergo an AlCl3-catalyzed IMDA reaction to form a precursor that can be converted to a mixture of α-cis and β-himachalenes. arkat-usa.org
| Diels-Alder Type | Reactants | Key Feature/Product |
| Intermolecular | Dienone ester and isoprene | Forms a key keto ester intermediate for α- and β-himachalene synthesis. cdnsciencepub.comresearchgate.netcapes.gov.br |
| Intermolecular | (E)-Cyclohept-2-enones and various dienes | Photoinduced reaction leading to trans-fused six-membered rings. researchgate.net |
| Intramolecular | Acyclic triene | One-step construction of the bicyclic himachalene core. tandfonline.com |
| Intramolecular | Trienone derivative | Lewis acid-catalyzed cyclization to form a precursor for α-cis and β-himachalenes. arkat-usa.org |
Robinson Annulation and Analogous Cycloaddition Protocols
The Robinson annulation, a classic method for forming six-membered rings, has been applied to the synthesis of himachalene-related structures. A total synthesis of a racemic himachalene-related norsesquiterpene ketone was achieved in five steps from cycloheptanone, with the Robinson annulation being a key reaction. thieme-connect.comresearchgate.netusda.gov This approach demonstrated good diastereoselectivity, favoring the desired product. thieme-connect.comusda.gov
More recent synthetic strategies have also explored variations of this theme. One such route involves the construction of a 2,2,6-trimethylcycloheptanone, which can then undergo a Robinson annulation to furnish a precursor for himachalene sesquiterpenes. unb.ca
Semi-Synthesis and Derivatization from Naturally Occurring Himachalenes
The natural abundance of himachalenes, particularly in the essential oil of cedar trees (Cedrus species), makes them attractive starting materials for the synthesis of new derivatives. arkat-usa.orgresearchgate.net An isomeric mixture of α-, β-, and γ-himachalenes can be readily obtained from Cedrus deodara oil. wiley.comnih.gov
These natural himachalenes can be converted into a variety of other compounds. For example, ar-himachalene can be synthesized from the natural mixture of α-, β-, and γ-himachalenes. arkat-usa.org This aromatized derivative can then undergo further functionalization, such as Friedel-Crafts acylation, to produce acetylated products.
Furthermore, a range of novel benzocycloheptene (B12447271) derivatives have been synthesized from the natural himachalene mixture. researchgate.netnih.gov These semi-synthetic approaches often involve fewer steps and are more cost-effective than total synthesis. google.com For instance, aminoarylbenzosuberenes have been developed from naturally occurring himachalenes via a Suzuki-Miyaura cross-coupling reaction. wiley.com Other modifications include the synthesis of antimicrobial aryl himachalene derivatives and pyrrolone-fused benzosuberenes. researchgate.netnih.gov
| Starting Material | Transformation | Product(s) |
| Natural himachalene mixture | Dehydrogenation | ar-Himachalene arkat-usa.org |
| ar-Himachalene | Friedel-Crafts acylation | Acetylated ar-himachalene derivatives |
| Natural himachalene mixture | Two-step synthesis | Benzocycloheptene amino vinyl bromide derivatives nih.gov |
| Natural himachalene mixture | Suzuki-Miyaura cross-coupling | Aminoarylbenzosuberenes wiley.com |
| α-dehydro-ar-himachalene | Reaction with amines | Aryl himachalene imine derivatives nih.gov |
| Natural himachalene mixture | Multi-step synthesis | Pyrrolone-fused benzosuberenes researchgate.net |
Oxidation Reactions and Hydroxylated Derivatives
Oxidation of the himachalene skeleton can lead to a variety of hydroxylated derivatives. These reactions often target the double bonds or allylic positions within the molecule. For instance, the oxidation of a mixture of α- and β-himachalene using a molybdenum complex as a catalyst and tert-butyl hydroperoxide (TBHP) as the oxygen source yields monoepoxides. arkat-usa.org Furthermore, studies on the degradation of Cedrus atlantica essential oil have shown that α-himachalene can be oxidized to form compounds like himachalol (B155438) and allohimachalol. nih.gov
Hydroxylated derivatives of β-himachalene have demonstrated notable antifungal activity, suggesting that the introduction of hydroxyl groups can enhance the biological properties of the himachalene core. nih.gov The oxidation of farnesyl derivatives can also lead to epoxy intermediates that cyclize under acidic conditions to produce related sesquiterpene structures.
Halogenation and Halogenated Derivatives
Halogenation reactions introduce halogen atoms (e.g., chlorine, bromine) onto the himachalene framework, which can significantly alter the molecule's reactivity and properties. The halogenation of ar-himachalene, an aromatized derivative of himachalene, has been achieved in a two-step process involving initial halogenation followed by nitration. mdpi.com This process yields compounds such as 2-bromo-1-nitro-arylhimachalene and 2-chloro-1,4-dinitro-arylhimachalene. mdpi.com
The halogenation of the α-carbon of a carbonyl group, a related reaction, can proceed under either acidic or basic conditions, leading to different outcomes. pressbooks.pubyoutube.com Acid-catalyzed halogenation typically results in the substitution of a single α-hydrogen, while basic conditions can lead to the replacement of all α-hydrogens. pressbooks.pubyoutube.com
Aromatization and Dehydrogenation Pathways
The conversion of himachalenes into their aromatic analogue, ar-himachalene, is a key transformation that enhances chemical stability. nih.gov This dehydrogenation can be achieved using various agents such as selenium, nickel, palladium on carbon (Pd/C), and chloranil. ccspublishing.org.cn A solvent-free method using a catalytic amount of Pd/C at 160°C has been shown to produce ar-himachalene in quantitative yield. ccspublishing.org.cn Iodine in dimethyl sulfoxide (B87167) (DMSO) has also been used for the aromatization of himachalene mixtures, leading to the formation of dehydro-7,8-arylhimachalene. researchgate.net
The resulting ar-himachalene is a valuable precursor for further functionalization. nih.govccspublishing.org.cnmdpi.com For example, it serves as a starting material for the synthesis of various derivatives, including those with potential antimicrobial properties. nih.gov
Cyclopropanation Reactions
Cyclopropanation involves the addition of a carbene to a double bond, forming a three-membered ring. This reaction has been performed on α-cis-himachalene using dibromo- or dichlorocarbene (B158193) generated in situ. iucr.org The reaction with α-cis-himachalene leads to the double condensation of the carbene in a single step. iucr.org In contrast, the same reaction performed on β-himachalene results in the condensation on only one double bond, requiring a second step for the formation of the double-condensed product. iucr.org The stereochemistry of these cyclopropanated products has been confirmed through crystallographic studies. iucr.org
Amination and Amino-Functionalized Derivatives
The introduction of nitrogen-containing functional groups, such as amino groups, can lead to derivatives with interesting biological activities. A multi-step synthesis starting from β-himachalene has been developed to produce β-amino-α,β-unsaturated ketone derivatives. This process involves cyclopropanation, allylic oxidation, and the addition of an azide.
Furthermore, a series of novel 2,9,9-trimethyl-6,7,8,9-tetrahydro-benzocyclohepten-5-ylidene-amine derivatives have been synthesized from α-dehydro-ar-himachalene. nih.govd-nb.info These compounds have shown enhanced antimicrobial activity compared to the parent aromatized derivatives. nih.gov The synthesis of aryl-himachalene benzylamine (B48309) derivatives has also been achieved through a chloromethylation reaction.
Friedel-Crafts Acylation of Aromatic Himachalene Analogues
Friedel-Crafts acylation is a fundamental reaction for introducing acyl groups onto aromatic rings. This reaction has been successfully applied to ar-himachalene. mdpi.comcore.ac.ukiiste.orgresearchgate.net The acylation of ar-himachalene with acetyl chloride using aluminum chloride (AlCl₃) as a catalyst yields different products depending on the reaction temperature. At room temperature, a single product, 1-(3,5,5,9-tetramethyl-6,7,8,9-tetrahydro-5H-benzocyclohepten-2-yl)-ethanone, is formed. mdpi.com However, at 100°C, a mixture of this product and a rearranged acyl-hydroperoxide is obtained. mdpi.comresearchgate.net
A more sustainable, solventless acylation of ar-himachalene has been developed using flower-shaped zinc oxide (ZnO) nanostructures as a heterogeneous catalyst at room temperature. core.ac.ukiiste.orgresearchgate.net This method works efficiently with various acid chlorides, offering an environmentally friendlier approach to synthesizing acylated himachalene derivatives. core.ac.ukiiste.orgresearchgate.net
Epoxidation and Acetoxylation Reactions
Epoxidation of the double bonds in himachalenes creates reactive epoxide rings that can be further transformed. The reaction of γ-himachalene with meta-chloroperbenzoic acid (m-CPBA) results in the selective formation of epoxides at the most substituted double bond. smolecule.com The epoxides derived from himachalenes can undergo rearrangements in the presence of Lewis or Brønsted acids to form ketones or aldehydes. mdpi.comsemanticscholar.org
Palladium-catalyzed acetoxylation has been used to introduce acetoxy groups into himachalene derivatives. smolecule.com This reaction can compete with epoxidation when peracetic acid is generated in situ. researchgate.net The acetoxylation of γ-dehydro-aryl-himachalene has also been investigated, although it proved to be challenging. researchgate.net
Biosynthetic Pathways and Enzymatic Mechanisms
Enzymatic Biocatalysis in Himachalene Formation
The formation of the vast array of sesquiterpene structures, including alpha-himachalene (B1203509), from the linear precursor FPP is a testament to the catalytic power of terpene synthases. These enzymes guide the substrate through a series of carbocationic intermediates within a controlled active site environment, dictating the final stereochemistry and structure of the product. nih.gov The biosynthesis of himachalenes begins with the ionization of FPP, followed by a cascade of cyclizations and rearrangements.
While specific synthases for (1S,6R)-alpha-himachalene are not extensively characterized as standalone enzymes, several terpene synthases have been identified that produce alpha-himachalene as part of a larger product mixture. These enzymes are often multiproduct synthases, highlighting a common theme of product promiscuity in terpene biosynthesis. nih.govnih.gov
A notable example is a multiproduct β-himachalene synthase (HcS) identified from the soil bacterium Cryptosporangium arvum. nih.govnih.gov This enzyme was cloned and expressed recombinantly for characterization. While its main product is (+)-β-himachalene, it produces a plethora of other sesquiterpenes, including alpha-himachalene. nih.govnih.gov Functional characterization revealed that this bacterial terpene synthase possesses conserved motifs typical of Class I terpene synthases, which initiate catalysis by the diphosphate (B83284) group's ionization. nih.govnih.gov
In another study, a terpene synthase (TPS) from the endophytic fungus Hypoxylon sp. CO27 was found to produce α-himachalene, alongside β-pinene, β-cubebene, and thujopsene-i3. plos.org This discovery underscores that the capability to synthesize the himachalane (B1243107) skeleton is distributed across different biological kingdoms.
Table 1: Examples of Characterized Himachalene-Producing Synthases
| Enzyme Name/ID | Source Organism | Major Products | Minor Products Include | Reference |
| (+)-β-himachalene synthase (HcS) | Cryptosporangium arvum (Bacterium) | (+)-β-Himachalene | α-Himachalene, Longifolene, Longicyclene | nih.gov, nih.gov |
| CO27-397991 | Hypoxylon sp. CO27 (Fungus) | Thujopsene-i3 | α-Himachalene, β-Pinene, β-Cubebene | plos.org |
The conversion of the linear FPP into the bicyclic himachalane skeleton involves a complex and precisely controlled reaction cascade within the enzyme's active site. nih.gov Mechanistic studies, particularly using isotopically labeled precursors, have been crucial in deciphering the intricate steps of this transformation. nih.govnih.gov
The formation of the himachalane skeleton is initiated by the ionization of FPP to generate a farnesyl cation. This is followed by an intramolecular attack of the C10-C11 double bond onto the C1 carbocation, a key step known as 1,11-cyclisation. nih.govnih.gov This cyclization event forms the seven-membered ring characteristic of the himachalane framework and results in a tertiary carbocation intermediate. nih.gov In-depth investigations into the multiproduct β-himachalene synthase from C. arvum using stereospecifically labeled FPP precursors have provided detailed insights into the stereochemical course of this 1,11-cyclisation. nih.govnih.gov The specific conformation into which the enzyme binds the flexible FPP substrate is critical for directing this specific cyclization pathway over other possibilities, such as the more common 1,10- or 1,6-cyclizations seen in other sesquiterpene synthases. rsc.org
Following the initial cyclization, the reaction cascade often involves intramolecular rearrangements, such as hydride shifts, to form more stable carbocationic intermediates. byjus.com In the biosynthesis of himachalenes, a 1,3-hydride shift is a critical step. nih.govnih.gov After the 1,11-cyclization, a hydride ion migrates from C1 to C10 of the intermediate. nih.gov This rearrangement is a key branching point in the reaction pathway. Computational studies on terpene biosynthesis suggest that 1,3-hydride shifts are generally rarer than 1,2-hydride shifts. nih.govresearchgate.net However, detailed mechanistic studies on the HcS from C. arvum using isotopically labeled substrates confirmed the stereochemical course of this 1,3-hydride migration, solidifying its role in the formation of the himachalyl cation. nih.govnih.gov The driving force for this shift is the formation of a more stable carbocation, which is then poised for the final steps of the reaction. byjus.com
Carbocation intermediates are central to all terpene synthase reactions. researchgate.net The enzyme's active site provides a controlled environment that stabilizes these highly reactive species and guides them through the reaction pathway, preventing premature quenching by water or alternative deprotonation events. nih.govnih.gov In himachalene biosynthesis, the 1,11-cyclization and subsequent 1,3-hydride shift lead to the formation of the himachalyl cation. This cation serves as the direct precursor to the various himachalene isomers. The final step in the formation of α-himachalene is the deprotonation of this himachalyl cation at a specific position, which is catalyzed by a basic residue within the enzyme's active site. The production of multiple isomers like α-, β-, and γ-himachalene by a single enzyme can be explained by the deprotonation of this common carbocation intermediate at different, accessible positions.
Mechanistic Investigations of Cyclase Enzymes
Substrate and Product Promiscuity in Terpene Synthases
A recurring feature of terpene synthases is their catalytic promiscuity, which can manifest as either product promiscuity (a single substrate yielding multiple products) or substrate promiscuity (the enzyme accepting multiple substrates). db-thueringen.denih.gov This promiscuity is a significant factor in generating the vast chemical diversity of terpenoids in nature. nih.govnih.gov
The β-himachalene synthase (HcS) from Cryptosporangium arvum is a quintessential example of a highly promiscuous enzyme. nih.govnih.gov In addition to producing a complex mixture of over a dozen sesquiterpenes from its native substrate FPP, it also demonstrates significant substrate promiscuity. nih.govbeilstein-journals.org Studies have shown that HcS can accept geranyl diphosphate (GPP, C10) and geranylgeranyl diphosphate (GGPP, C20) as substrates, producing a range of monoterpenes and diterpenes, respectively, albeit with lower efficiency than with FPP. nih.govnih.gov This broad substrate acceptance suggests a flexible active site capable of accommodating isoprenoid diphosphates of varying chain lengths. nih.govnih.gov The low product selectivity, resulting in a cocktail of terpenes, is thought to be due to an active site that allows for multiple conformations and deprotonation pathways for the carbocation intermediates. nih.govnih.gov
Table 2: Product Profile of the Promiscuous β-Himachalene Synthase (HcS) from C. arvum with FPP Substrate
| Compound Class | Major Product | Other Notable Products |
| Sesquiterpenes (C15) | (+)-β-Himachalene | α-Himachalene, γ-Himachalene, Longifolene, α-Longipinene, Longicyclene |
Application of Isotopic Labeling in Mechanistic Elucidation
The elucidation of complex biosynthetic pathways, particularly those involving intricate molecular rearrangements, heavily relies on advanced analytical techniques. Isotopic labeling has proven to be an indispensable tool in this field, providing profound insights into the step-by-step formation of natural products. researchgate.netnih.gov By introducing precursors enriched with stable isotopes like Carbon-13 (¹³C) or Deuterium (B1214612) (²H) into a biological system, researchers can trace the metabolic fate of individual atoms, thereby mapping the biosynthetic route and unraveling enzymatic mechanisms that would otherwise remain obscure. nih.gov This methodology has been pivotal in understanding the formation of terpenoids, including sesquiterpenes like this compound.
In-depth mechanistic studies on himachalene biosynthesis have been conducted using isotopically labeled precursors to probe the stereochemical course of the enzymatic reactions. nih.gov A key study utilized a multiproduct β-himachalene synthase (HcS) from the bacterium Cryptosporangium arvum, which, in addition to its main product β-himachalene, also produces α-himachalene. nih.gov The enzyme was incubated with various isotopomers of farnesyl pyrophosphate (FPP), the universal precursor for sesquiterpenes, to investigate the complex cyclization cascade. nih.gov
The primary goal of these experiments was to understand the formation of the key himachalyl cation intermediate (B in Scheme 2 of the source), from which α-, β-, and γ-himachalene are derived through simple deprotonation. nih.gov By using stereoselectively deuterated and ¹³C-labeled FPPs, researchers could follow the specific transformations occurring within the enzyme's active site. nih.gov
The conversion of fifteen different singly-¹³C labeled FPP isotopomers by himachalene synthase allowed for the precise mapping of the carbon skeleton's rearrangement. nih.gov The analysis of the resulting labeled α-himachalene and other sesquiterpene products via mass spectrometry and NMR spectroscopy provided conclusive evidence for the reaction mechanism. nih.govnih.gov These investigations confirmed that the biosynthesis proceeds through an initial 1,11-cyclization of the FPP precursor. This is followed by a crucial 1,3-hydride shift, which leads to the formation of the pivotal allylic himachalyl cation. nih.govscripps.edu The specific labeling patterns observed in the himachalene products helped to furnish a detailed catalytic model for the enzyme. nih.gov
The table below summarizes the key aspects of the isotopic labeling experiments used to elucidate the mechanism of himachalene synthase.
| Parameter | Description |
| Enzyme | Multiproduct β-himachalene synthase (HcS) from Cryptosporangium arvum |
| Precursor | Farnesyl pyrophosphate (FPP) |
| Isotopes Used | ¹³C, ²H (Deuterium) |
| Labeled Substrates | All fifteen singly-¹³C labeled FPP isotopomers; Stereoselectively deuterated FPPs nih.gov |
| Analytical Methods | Gas Chromatography-Mass Spectrometry (GC-MS); Nuclear Magnetic Resonance (NMR) spectroscopy nih.gov |
The research findings derived from these isotopic labeling studies are detailed in the following table.
| Mechanistic Step | Evidence from Isotopic Labeling | Conclusion |
| Initial Cyclization | Analysis of labeled products from incubations with various ¹³C-FPP isotopomers showed a connectivity consistent with an initial C1-C11 bond formation. nih.gov | The cyclization cascade is initiated by a 1,11-cyclization of farnesyl pyrophosphate. nih.gov |
| Hydride Shift | The final positions of deuterium labels from stereoselectively deuterated FPP precursors indicated a specific hydride migration. nih.gov | A 1,3-hydride shift occurs after the initial cyclization, leading to a stable allylic cation intermediate. nih.govscripps.edu |
| Intermediate Formation | The labeling patterns observed across all himachalene products (α, β, γ) were consistent with their origin from a common intermediate. nih.gov | The 1,11-cyclization and subsequent 1,3-hydride shift lead to the formation of the key himachalyl cation. nih.gov |
| Product Formation | The final location of the isotopic labels confirmed that α-himachalene is formed by deprotonation of the himachalyl cation. nih.gov | α-himachalene is a direct product arising from the deprotonation of the central cationic intermediate in the reaction cascade. nih.gov |
These labeling experiments were instrumental in building a comprehensive model of the catalytic mechanism of himachalene synthase, highlighting the power of isotopic tracers in dissecting complex enzymatic reaction pathways. nih.gov
Biological Activities and Underlying Mechanistic Pathways
Antimicrobial Properties
(1S,6R)-alpha-Himachalene and essential oils containing it have demonstrated notable efficacy against a spectrum of microbial pathogens. The activity of himachalene isomers varies, with studies indicating that the non-aromatic form of α-himachalene is often more potent than its aromatized derivatives. nih.gov
Essential oils rich in himachalenes exhibit significant antibacterial properties. imist.ma For instance, essential oil from Cedrus atlantica, containing α-himachalene (19.37%) and its isomer β-himachalene (43.96%), showed strong inhibitory effects against both Gram-positive and Gram-negative bacteria. imist.ma
Studies on himachalene derivatives have provided specific data on their efficacy. While some aromatized himachalenes showed limited to no activity against Gram-negative bacteria like Burkholderia cepacea, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa even at high concentrations, they did exhibit activity against certain Gram-positive strains. nih.govd-nb.info For example, ar-himachalene was active against Bacillus subtilis. nih.govd-nb.info Notably, the non-aromatic α-himachalene was reported to be more active than its aromatic counterparts against the bacterial cultures tested. nih.gov Essential oils containing α-himachalene have also been tested against Staphylococcus aureus and Enterococcus faecium. wiley.com
Table 1: Antibacterial Activity of Himachalene-Containing Oils and Derivatives
| Bacterial Strain | Gram Type | Test Substance | Activity/Result (MIC) | Reference |
|---|---|---|---|---|
| Bacillus subtilis | Gram-Positive | ar-himachalene | 375 µg/ml | nih.govd-nb.info |
| Micrococcus luteus | Gram-Positive | bis dehydro-ar-himachalene | 625 µg/ml | nih.govd-nb.info |
| Corynebacterium ulceran | Gram-Positive | Cedrus atlantica EO (rich in α- and β-himachalene) | 6.250 µg/ml | imist.ma |
| Staphylococcus aureus | Gram-Positive | Tested | - | nih.govd-nb.infonih.gov |
| Pseudomonas aeruginosa | Gram-Negative | Cedrus atlantica EO (rich in α- and β-himachalene) | 6.250 µg/ml | imist.ma |
| Burkholderia cepacea | Gram-Negative | Aromatized himachalenes | No activity up to 3000 µg/ml | nih.govd-nb.info |
| Escherichia coli | Gram-Negative | Aromatized himachalenes | No activity up to 3000 µg/ml | nih.govd-nb.info |
| Klebsiella pneumoniae | Gram-Negative | Aromatized himachalenes | No activity up to 3000 µg/ml | nih.govd-nb.info |
The antifungal potential of himachalenes has been evaluated against various fungal species, including several from the genus Aspergillus. nih.govd-nb.infonih.gov Essential oils containing α-himachalene have shown efficacy against fungal strains such as Aspergillus fumigatus. The essential oil of Cedrus atlantica, with a significant α-himachalene content, demonstrated potent activity against Aspergillus niger, with a minimum inhibitory concentration (MIC) of 6.250 µg/ml. imist.ma
A study investigating various himachalene derivatives tested their efficacy against a panel of fungi including Candida albicans, Issatchenkia orientalis, Aspergillus flavus, A. niger, A. parasiticus, A. sydowii, and A. ochraceous. nih.govd-nb.infonih.gov It was noted that non-aromatic α-himachalene was more active than aromatic versions against the tested fungal cultures. nih.gov
Table 2: Antifungal Activity of Himachalene-Containing Oils and Derivatives
| Fungal Species | Test Substance | Activity/Result (MIC) | Reference |
|---|---|---|---|
| Aspergillus niger | Cedrus atlantica EO (rich in α- and β-himachalene) | 6.250 µg/ml | imist.ma |
| Aspergillus parasiticus | Tested with himachalene derivatives | Active | nih.govd-nb.infonih.gov |
| Aspergillus ochraceous | Tested with himachalene derivatives | Active | nih.govd-nb.infonih.gov |
| Aspergillus sydowii | Tested with himachalene derivatives | Active | nih.govd-nb.infonih.gov |
| Candida albicans | Tested with himachalene derivatives | - | nih.govd-nb.infonih.gov |
| Aspergillus flavus | Tested with himachalene derivatives | - | nih.govd-nb.infonih.gov |
The precise antimicrobial mechanism of this compound is not fully elucidated. However, research on related sesquiterpenes provides insight into potential pathways. The lipophilic nature of these compounds allows them to interfere with microbial cell structures. For the isomer β-himachalene, the proposed mechanism involves the disruption of the microbial cell membrane's integrity, leading to increased permeability, leakage of vital intracellular components, and ultimately cell lysis and death. This disruption of membrane potential and integrity is a common mechanism for terpenoid compounds. It is plausible that α-himachalene shares a similar mode of action due to its structural similarity.
Anticancer and Cytotoxic Activities
Himachalene isomers, found in various plant extracts, have been investigated for their cytotoxic effects on several human cancer cell lines. spandidos-publications.com Essential oils from the Cyperaceae family, which contain himachalenes, have shown promising anticancer activity. spandidos-publications.commdpi.com
Essential oil from Cyperus longus, containing β-himachalene and γ-himachalene, has been shown to significantly inhibit the proliferation of human breast adenocarcinoma (MCF-7) and prostate cancer (PC-3) cell lines. spandidos-publications.commdpi.com After 48 hours of exposure, the essential oil demonstrated a potent cytotoxic effect on MCF-7 cells. mdpi.com Research has also highlighted the potential of himachalenes to induce apoptosis in brain, colon, and ovarian cancer cells.
Table 3: In Vitro Cytotoxicity of Himachalene-Containing Essential Oils
| Cancer Cell Line | Cell Type | Test Substance | Activity/Result (IC₅₀) | Reference |
|---|---|---|---|---|
| MCF-7 | Human Breast Adenocarcinoma | Cyperus longus EO | 12.55 µg/mL (48h) | mdpi.com |
| PC-3 | Human Prostate Adenocarcinoma | Cyperus longus EO | Significant inhibition | spandidos-publications.commdpi.com |
A key mechanism underlying the anticancer activity of himachalene-containing extracts is the induction of apoptosis, or programmed cell death. Treatment of cancer cells with these extracts leads to characteristic morphological and biochemical changes associated with apoptosis. mdpi.comtjpr.org
Studies on Cyperus longus essential oil showed that at a concentration of 75 µg/mL, it induced apoptosis in 78.23% of MCF-7 cells and 65.35% of PC-3 cells. mdpi.com Similarly, extracts containing γ-himachalene were found to significantly increase the percentage of late apoptotic cells in the highly metastatic MDA-MB-231 breast cancer cell line. tjpr.org The apoptotic effect was observed to be concentration-dependent. tjpr.org
A critical step in the apoptotic cascade is the activation of caspases, a family of cysteine proteases. The apoptotic activity of extracts containing himachalene isomers has been linked to the activation of effector caspases, specifically caspase-3/7, which are responsible for executing the final stages of cell death. tjpr.org
In Vitro Cytotoxicity in Cancer Cell Lines
Modulation of Cell Survival and Proliferation Pathways
Research into the enantiomer of this compound, specifically (-)-alpha-himachalene, has highlighted its potential to induce apoptosis (programmed cell death) in various cancer cell lines, including those of the brain, colon, and ovarian cancers. The mechanism of action appears to be rooted in the modulation of multiple signaling pathways that are crucial for cell survival and proliferation.
Derivatives of himachalene have been shown to affect key proteins involved in apoptosis. For instance, studies on related compounds demonstrate an influence on the ratio of pro-apoptotic proteins to anti-apoptotic proteins, such as the Bax/Bcl-2 ratio. researchgate.net An increase in this ratio is a critical step in initiating the intrinsic pathway of apoptosis. This process involves the upregulation of Bax, which promotes the release of cytochrome c from the mitochondria, and the downregulation of the anti-apoptotic protein Bcl-2. researchgate.net
Furthermore, the activation of effector caspases, like caspase-3, is a central event in the execution phase of apoptosis. The proteolytic cleavage of poly (ADP-ribose) polymerase (PARP) by activated caspase-3 is a hallmark of this process. nih.gov Studies on oil extracts containing himachalene isomers have shown they can induce the cleavage of both caspase-3 and PARP, confirming the induction of apoptosis. nih.gov
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Erk signaling cascade, is another critical regulator of cell proliferation and survival that can be modulated by himachalene-containing extracts. nih.gov Research indicates that treatment with these extracts can lead to a significant reduction in the levels of phosphorylated Erk, which is associated with the induction of apoptosis. nih.gov However, the PI3K/Akt pathway, another important survival pathway, did not show significant changes in response to the same extracts, suggesting a degree of selectivity in the pathways targeted. nih.gov
Table 1: Summary of Modulated Cell Survival and Proliferation Pathways
| Pathway/Protein Target | Observed Effect of Himachalene or Related Compounds | Implication | Source(s) |
|---|---|---|---|
| Bax/Bcl-2 Ratio | Increased | Promotion of Apoptosis | researchgate.net |
| Caspase-3 | Proteolytic Cleavage (Activation) | Execution of Apoptosis | nih.gov |
| PARP | Proteolytic Cleavage | Marker of Apoptosis | nih.gov |
| MAPK/Erk Pathway | Decreased Phosphorylation | Inhibition of Proliferation, Induction of Apoptosis | nih.gov |
| PI3K/Akt Pathway | No Significant Effect | Selective Pathway Targeting | nih.gov |
Anti-inflammatory Effects and Immunomodulation
The anti-inflammatory properties of alpha-himachalene (B1203509) have been noted in several studies, primarily through its ability to inhibit key enzymes and interfere with signaling molecules involved in the inflammatory response.
Inhibition of Pro-inflammatory Enzyme Activities (e.g., Lipoxygenase)
One of the direct anti-inflammatory mechanisms of alpha-himachalene is the inhibition of lipoxygenase (LOX) enzymes. Specifically, in vitro studies have demonstrated that alpha-himachalene, as a component of essential oils from plants like Cedrus atlantica, can inhibit 5-lipoxygenase (5-LOX). nih.gov The 5-LOX enzyme is critical for the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators involved in various inflammatory diseases. The inhibition of this enzyme suggests a potential application in managing inflammatory conditions.
Interference with Inflammatory Signaling Pathways
Beyond direct enzyme inhibition, himachalenes and other sesquiterpenes can modulate the complex signaling networks that drive inflammation. The inflammatory process is often initiated by signaling molecules that activate pathways like the nuclear factor-kappa B (NF-κB) and MAPK pathways, leading to the production of pro-inflammatory cytokines. mdpi.com
Research on essential oils containing various terpenes, including himachalene isomers, shows a capacity to reduce the production of key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). mdpi.com Downregulation of these cytokines is a crucial aspect of controlling the inflammatory cascade. mdpi.com This is often achieved by interfering with their upstream signaling pathways. For example, studies on other terpenes have shown inhibition of the phosphorylation of JNK and p38, which are components of the MAPK signaling pathway. mdpi.com This interference prevents the activation of transcription factors that would otherwise lead to the expression of genes for pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cytokines. mdpi.commdpi.com
Ecological and Pheromonal Functions
In the environment, this compound and its derivatives serve as chemical messengers, playing vital roles in the communication and behavior of insects.
Identification as Insect Pheromone Components
While research on this compound itself is limited in this context, the closely related derivative, (1S,3S,7R)-3-methyl-alpha-himachalene, has been definitively identified as a key pheromone component for the sandfly Lutzomyia longipalpis, a vector for leishmaniasis. nih.govukri.org This compound is released by males from their tergal glands and functions as both a sex pheromone to attract females and an aggregation pheromone to attract other males, facilitating the formation of leks for mating. nih.govresearchgate.net In some populations of this sandfly, alpha-himachalene itself has been identified as a component of the pheromone blend along with its methylated derivative. researchgate.net This indicates that alpha-himachalene is a crucial part of the chemical communication system for this species. researchgate.net Other himachalene derivatives have also been identified as components of the male-specific aggregation pheromone in the striped flea beetle, Phyllotreta striolata. d-nb.info
Table 2: Himachalene Compounds in Insect Communication
| Compound | Insect Species | Pheromone Type | Function | Source(s) |
|---|---|---|---|---|
| (1S,3S,7R)-3-methyl-alpha-himachalene | Lutzomyia longipalpis (Sandfly) | Sex & Aggregation | Attracts females for mating, promotes male aggregation | nih.govukri.orgresearchgate.net |
| alpha-Himachalene | Lutzomyia longipalpis (Sandfly) | Sex & Aggregation (component) | Part of the pheromone blend | researchgate.net |
| (6R,7S)-himachala-9,11-diene | Phyllotreta striolata (Flea Beetle) | Aggregation (component) | Mediates aggregation on host plants | d-nb.info |
Neurophysiological Responses Elicited by this compound
The behavioral responses to pheromones are underpinned by specific neurophysiological detection in the insect's antennae. Electrophysiological studies on Lutzomyia longipalpis have provided direct evidence of this. nih.gov Using techniques like gas chromatography coupled with electrophysiological recordings from single antennal sensilla (specifically, ascoid sensilla), researchers have shown that receptor cells in the antennae of both male and female sandflies generate a strong response to (1S,3S,7R)-3-methyl-alpha-himachalene. nih.govrothamsted.ac.uk This specific neuronal firing in response to the compound confirms its role as a key semiochemical that is actively detected by the sandfly's olfactory system, triggering the upwind flight behavior observed in wind tunnel assays. nih.gov
Role in Insect Aggregation and Mating Behaviors
This compound and its derivatives play a significant role in the chemical communication of several insect species, acting as pheromones that mediate aggregation and mating. A notable example is found in the sandfly Lutzomyia longipalpis, the vector for visceral leishmaniasis. nih.gov In certain populations of this species, males release a pheromone blend to attract both females for mating and other males to form leks (mating aggregations) on or near hosts. researchgate.netnih.gov
Research has identified that a mixture of α-himachalene and its derivative, (1S,3S,7R)-3-methyl-α-himachalene, serves as the sex pheromone in the Jacobina, Brazil population of L. longipalpis. researchgate.netnih.gov Electrophysiological and behavioral studies have confirmed that (1S,3S,7R)-3-methyl-α-himachalene is the key active component, eliciting responses in the antennae of both male and female sandflies and attracting them in wind tunnel assays. researchgate.netnih.gov This dual function, attracting mates and signaling aggregation, highlights the compound's critical role in the reproductive success of the species. researchgate.netrsdjournal.orgbioone.org
The role of himachalene-type sesquiterpenes extends to other insect orders. In the flea beetle Phyllotreta striolata, a significant pest of cruciferous crops, males produce (6R,7S)-himachala-9,11-diene as a major component of their aggregation pheromone. pnas.org This compound attracts both male and female beetles, likely signaling the presence of a suitable food source and facilitating mass congregation. pnas.org
Table 1: Role of Himachalene and Derivatives in Insect Behavior
| Compound | Insect Species | Pheromone Type | Function | References |
| α-Himachalene / (1S,3S,7R)-3-methyl-α-himachalene | Lutzomyia longipalpis (Sandfly) | Sex/Aggregation | Attracts females for mating and other males to aggregation sites. | researchgate.netnih.govbioone.org |
| (6R,7S)-himachala-9,11-diene | Phyllotreta striolata (Flea Beetle) | Aggregation | Attracts both males and females to food sources. | pnas.org |
Phytochemical Roles in Plant Defense and Growth
This compound is a key component of the essential oils of various plants, particularly species of the Cedrus genus (cedars), where it contributes to the plant's natural defense system. researchgate.net As volatile organic compounds, terpenes like α-himachalene serve as defensive agents against a wide range of herbivores and pathogens. researchgate.net
The compound's utility in plant defense is linked to its demonstrated insecticidal properties. Essential oils containing α-himachalene have been explored as natural alternatives to synthetic pesticides. Studies have documented that compounds such as β-Himachalene, a closely related isomer, exhibit insecticidal activity against pests like Spodoptera litura larvae. researchgate.net This inherent toxicity to insects suggests that its production by plants acts as a direct chemical barrier, deterring feeding and colonization by herbivorous pests. The presence and concentration of these terpenes in leaf tissues are often increased in response to biotic stress, indicating an active role in the plant's induced defense response. researchgate.net
Furthermore, α-himachalene possesses antioxidant capabilities that contribute to plant resilience. mdpi.com In a study involving groundnut plants under salinity stress, himachalene was identified as a volatile organic compound produced by beneficial Trichoderma fungi. It was suggested that this compound functions as an antioxidant, capable of mitigating the damaging effects of singlet oxygen and aiding in the repair of cellular damage caused by abiotic stress. mdpi.com By protecting cells from oxidative damage, the compound helps maintain physiological functions under adverse conditions, thereby supporting sustained growth and resilience.
Antioxidant Potentials of Himachalene Derivatives
Himachalene derivatives, including α-himachalene, have been identified as potent antioxidants. Their chemical structure allows them to effectively neutralize free radicals, which are unstable molecules that can cause oxidative damage to cells. The antioxidant capacity of these compounds has been confirmed through various in vitro assays.
For instance, studies using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests have demonstrated the ability of essential oils rich in himachalenes to neutralize these reactive species. researchgate.net One analysis of Moroccan Cedrus atlantica essential oil, which contains significant amounts of α- and β-himachalene, showed 81.2% inhibition against DPPH and 72.3% inhibition against ABTS radicals. researchgate.net This strong antioxidant activity contributes to the potential health applications of these natural compounds and their role in protecting plants from oxidative stress. mdpi.com
Molecular Pharmacology and Target Interaction Studies (Pre-clinical)
To elucidate the mechanisms behind the biological activities of himachalene derivatives, computational molecular docking studies have been employed. This in silico technique predicts how a ligand (such as a himachalene derivative) might bind to the active site of a target protein or enzyme, providing insights into its potential pharmacological effects. biointerfaceresearch.commdpi.com
Researchers have synthesized various derivatives of himachalenes and evaluated their binding affinity against several key biological targets. For example, a newly synthesized β-amino-α,β-unsaturated ketone derivative of β-himachalene was examined for its interaction with Acetylcholinesterase and Cytochrome P450 3A4, enzymes relevant to neurodegenerative diseases and drug metabolism, respectively. biointerfaceresearch.comsmolecule.com The docking results indicated good binding scores and affinity, suggesting potential for therapeutic applications. biointerfaceresearch.com
Other studies have focused on the anti-inflammatory and antispasmodic potential of himachalene derivatives. In one such study, synthesized compounds, including trans-himachalol derived from a himachalenes mixture, were docked against the protein 7B2W. The results showed high affinities, corroborating the observed promising activities on various isolated smooth muscles. nih.gov These computational analyses are crucial in the early stages of drug discovery for identifying promising lead compounds and understanding their structure-activity relationships. researchgate.netmdpi.com
Table 2: Summary of Molecular Docking Studies on Himachalene Derivatives
| Himachalene Derivative | Target Protein/Enzyme | Potential Application | Key Finding | References |
| β-amino-α,β-unsaturated ketone of β-himachalene | Acetylcholinesterase, Cytochrome P450 3A4 | Neurotherapeutics, Drug Metabolism | Good binding scores and affinity for the target proteins. | biointerfaceresearch.com |
| trans-himachalol | Protein 7B2W | Antispasmodic | High binding affinity towards the active site of the protein. | nih.gov |
| Halogenated nitro derivatives of arylhimachalene | Various neurotransmitter receptors and smooth muscle proteins | Antispasmodic, Neurotransmitter modulation | Compounds showed notable efficacy and binding affinity in modulating smooth muscle activity. | mdpi.com |
| Various himachalene derivatives | Butyrylcholinesterase (BChE) | Alzheimer's Disease Therapy | Proposed compounds showed significant potential as BChE inhibitors. | researchgate.net |
Interaction with Specific Enzyme Targets (e.g., Acetylcholinesterase, Cytochrome P450)
Research into the specific enzymatic interactions of this compound has primarily utilized computational models to predict its binding affinity and mechanisms. Direct experimental studies on the isolated compound's effect on key enzymes like acetylcholinesterase and cytochrome P450 are limited in the existing literature. However, molecular docking simulations and studies on related compounds provide initial insights into its potential biological activities.
In silico analyses have explored the interaction of α-himachalene with various protein targets. One such study investigated its potential as an antidiabetic agent by docking it with the protein target 3TOP. frontiersin.org In these simulations, α-himachalene demonstrated a strong binding affinity, suggesting a potential for interaction. frontiersin.org The stability of this binding was attributed to hydrophobic interactions, including Van der Waals, π-alkyl, and alkyl interactions with twelve specific amino acid residues within the protein's binding site. frontiersin.org
While direct enzymatic assays on the interaction between this compound and acetylcholinesterase are not extensively documented, research on essential oils containing α-himachalene has sometimes explored neuroprotective properties. For instance, essential oil from Cedrus atlantica, which contains α-himachalene as a major component, has been evaluated for various bioactivities, though specific acetylcholinesterase inhibition data for the pure compound is not specified. nih.gov
Regarding cytochrome P450 (CYP450) enzymes, which are crucial for the metabolism of various compounds, evidence points to a potential interaction. A study on plant defense mechanisms identified that 3-Methyl-alpha-himachalene, a related derivative, is involved in the induction of CYP81D11, a specific cytochrome P450 enzyme in plants. rothamsted.ac.uk This suggests that the himachalene scaffold can interact with and potentially modulate the activity of CYP450 enzymes.
Further research, particularly in vitro and in vivo experimental studies, is necessary to fully elucidate the direct effects and mechanisms of this compound on acetylcholinesterase and various cytochrome P450 isoforms.
Research Findings on Enzyme Interactions
| Compound | Enzyme/Protein Target | Type of Study | Key Findings | Reference |
|---|---|---|---|---|
| α-Himachalene | Protein Target 3TOP | Molecular Docking | Showed a high free binding energy of -6.8 ΔG (kJ mol⁻¹). Interaction stabilized by hydrophobic forces with 12 amino acid residues. | frontiersin.org |
| 3-Methyl-alpha-himachalene (related compound) | Cytochrome P450 CYP81D11 | Biochemical Analysis | Confirmed as inducing the expression of this specific P450 enzyme. | rothamsted.ac.uk |
Structure Activity Relationship Sar Investigations
Impact of Stereochemistry on Biological and Ecological Functions
The spatial arrangement of atoms, or stereochemistry, in himachalene isomers is a critical determinant of their biological and ecological roles. The natural world provides a clear example of this principle through the distinct functions of the enantiomers of ar-himachalene, an aromatized derivative. The (S)-enantiomer is a key aromatic component found in the essential oils of cedar trees, such as Cedrus atlantica and Cedrus deodara. researchgate.netresearchgate.net In contrast, the (R)-enantiomer serves a completely different purpose in the insect kingdom as a male-produced aggregation pheromone for certain species of flea beetles, including Aphthona flava. researchgate.netresearchgate.netmdpi.com
This functional divergence highlights the high degree of specificity in the molecular recognition systems of biological receptors. The olfactory receptors of the flea beetle are precisely tuned to the (R)-configuration, while the enzymes and receptors in other organisms that interact with cedarwood oil components recognize the (S)-form. Enantioselective synthesis, which allows for the creation of specific stereoisomers, has been a crucial tool for confirming these distinct biological activities. researchgate.netncl-india.org For instance, the enantioselective synthesis of both (R)- and (S)-ar-himachalene has allowed for unambiguous assignment of their respective pheromonal and aromatic functions. researchgate.netncl-india.org The unique stereochemistry of other isomers, such as (1R,6S)-gamma-himachalene, also influences their reactivity and biological activity compared to the alpha and beta forms. smolecule.com
Correlation of Structural Modifications with Bioactivity Enhancement
Systematic structural modifications of the himachalene scaffold have been undertaken to explore and enhance its inherent biological activities, particularly its antimicrobial properties. These studies reveal clear correlations between specific chemical changes and resulting bioactivity.
Non-aromatic α-himachalene has been found to be more active against both bacterial and fungal cultures than its aromatized derivatives like ar-himachalene. nih.gov Further modifications to the himachalene framework have yielded compounds with significantly altered, and often enhanced, potency. For example, the introduction of a carbonyl group into α-dehydro-ar-himachalene was found to slightly increase its antibacterial activity against several Gram-positive bacteria. nih.govd-nb.info A more substantial improvement was observed when this carbonyl group was replaced with a series of substituted imine groups. d-nb.info These imine derivatives (16a-16e) showed a marked increase in antibacterial activity against Bacillus subtilis, Micrococcus luteus, and Staphylococcus aureus, as well as high antifungal activity against several Aspergillus species. nih.govd-nb.info
Hydroxylation has also been identified as a key modification for enhancing bioactivity. Hydroxylated derivatives of β-himachalene, for instance, exhibit promising antifungal potential against the plant pathogen Botrytis cinerea. nih.gov These findings demonstrate that targeted chemical modifications, such as the introduction of nitrogen-containing functional groups or hydroxyl groups, can be a successful strategy for augmenting the therapeutic potential of the natural himachalene skeleton.
| Base Compound | Modification | Resulting Compound/Derivative | Observed Change in Bioactivity | Reference |
|---|---|---|---|---|
| α-himachalene | Aromatization | ar-himachalene | Reduced antimicrobial activity compared to the non-aromatic parent. | nih.gov |
| α-dehydro-ar-himachalene | Insertion of carbonyl group | Benzocycloheptenone derivative (15) | Slight enhancement of activity against B. subtilis, M. luteus, and S. aureus. | nih.govd-nb.info |
| Benzocycloheptenone derivative (15) | Substitution of carbonyl with imine group | Imine derivatives (16a-16e) | Noticeable improvement in antibacterial and antifungal activity. | nih.govd-nb.info |
| β-himachalene | Hydroxylation | Hydroxylated β-himachalene derivatives | Promising antifungal potential against Botrytis cinerea. | nih.gov |
Design and Synthesis of Analogues for SAR Elucidation
The elucidation of structure-activity relationships is heavily dependent on the design and synthesis of a diverse library of analogues. Organic chemists have developed numerous strategies to modify the himachalene core, providing access to novel derivatives for biological evaluation. These synthetic efforts are crucial for identifying the specific structural features responsible for bioactivity. researchgate.net
A common starting material for these syntheses is the natural mixture of α-, β-, and γ-himachalenes extracted from cedarwood essential oil. d-nb.infonih.gov One key transformation is the dehydrogenation or aromatization of this mixture to produce ar-himachalene, which can then be further modified. mdpi.com For instance, ar-himachalene can undergo Friedel-Crafts acylation to introduce acyl groups onto the aromatic ring, creating new derivatives for testing. mdpi.com
More complex synthetic pathways have been developed to introduce a wider range of functional groups and structural variations.
Oxidation: The exocyclic double bond of α-dehydro-ar-himachalene can be oxidized using reagents like sodium periodate (B1199274) (NaIO₄) and osmium tetroxide (OsO₄) to produce a benzocycloheptenone analogue. nih.gov
Nitrogen Introduction: Nitrogen-containing analogues, which have shown enhanced antimicrobial activity, can be synthesized from benzocycloheptenone derivatives through the formation of imines. d-nb.info Other methods to create nitrogen-containing benzocycloheptene (B12447271) analogues include reductive amination and reactions involving azides. d-nb.info
Palladium-Catalyzed Reactions: Palladium catalysts have been employed for various transformations, including the hydrogenation of α-dehydro-ar-himachalene to yield ar-himachalene and in allylic oxidation reactions to create oxygenated derivatives. nih.govmdpi.com
Hemisynthesis: In some cases, a multi-step hemisynthesis starting from the natural himachalene mixture is required to achieve a target molecule with a specific stereochemistry, such as the synthesis of trans-himachalol, a stereoisomer of the natural cis-himachalol. nih.gov This process involved steps like hydrochlorination, dehydrochlorination, oxidative cleavage, and a Grignard reaction. nih.gov
These synthetic strategies allow researchers to systematically alter the himachalene structure—by changing stereochemistry, adding functional groups, or modifying the carbon skeleton—and then correlate these specific changes with observed biological effects, thereby mapping the SAR. researchgate.net
Computational Approaches in SAR Modeling
Alongside synthetic efforts, computational modeling has become an indispensable tool for understanding and predicting the structure-activity relationships of himachalene derivatives. These in silico methods provide insights into the molecular interactions between the compounds and their biological targets, guiding the design of more potent and selective analogues. nih.gov
Molecular Docking is a primary computational technique used in this field. It predicts the preferred orientation of a ligand (the himachalene analogue) when bound to the active site of a target protein. nih.gov This method has been used to study the potential activities of synthesized himachalene derivatives against various targets. For example, docking studies were performed to investigate the interactions of trans-himachalol with smooth muscle receptors and neurotransmitters. nih.gov In another study, a newly synthesized β-amino-α,β-unsaturated ketone derivative of β-himachalene was docked into the active sites of acetylcholinesterase and cytochrome P450 3A4 to predict its binding affinity and inhibitory potential. biointerfaceresearch.com
Quantitative Structure-Activity Relationship (QSAR) models take this a step further by creating a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate predictive models based on the steric and electrostatic fields of the molecules. researchgate.net While specific QSAR studies on (1S,6R)-alpha-himachalene are not widely published, the general methodology is highly applicable. By analyzing a set of himachalene analogues with known activities, a QSAR model could identify the key structural requirements for activity and predict the potency of newly designed, unsynthesized compounds. nih.govresearchgate.net
These computational approaches, often used in conjunction with experimental data from synthetic analogues, accelerate the process of lead optimization by allowing researchers to prioritize the synthesis of compounds with the highest predicted activity. nih.gov
Ecological Distribution and Biogeographical Significance
Occurrence in Essential Oils of Plant Species
(1S,6R)-alpha-himachalene and its isomers are prominent constituents of the essential oils of various aromatic plants, particularly coniferous trees of the genus Cedrus. The relative abundance of these compounds can vary based on the species, geographical location, and the specific part of the plant from which the oil is extracted.
Cedrus atlantica (Atlas Cedar): The essential oil derived from the wood of the Atlas cedar, native to the Atlas Mountains of Morocco and Algeria, consistently shows high concentrations of himachalene isomers. researchgate.netsilae.it Multiple studies on Moroccan Cedrus atlantica have identified alpha-himachalene (B1203509) as a major component, although its percentage can fluctuate. One gas chromatography-mass spectrometry (GC-MS) analysis reported α-himachalene as the primary constituent at 35.34%. researchgate.net Other analyses have found it in significant, though not leading, amounts, with percentages ranging from 14.43% to 19.67%. upi.edunih.govimist.ma In many cases, β-himachalene is the most abundant compound, with α-himachalene being the second or third most prevalent. silae.itnih.govresearchgate.net This variability highlights the chemical polymorphism that can occur within a single plant species due to genetic and environmental factors. nih.gov
Cedrus deodara (Himalayan Cedar): Native to the western Himalayas, the essential oil of Cedrus deodara is also rich in himachalenes. researchgate.net Reviews of its phytochemical profile indicate that sesquiterpenes are the main ingredients of the oil, with α-himachalene content reported at 12.5%, while β-himachalene can be as high as 43%. asianpubs.orgoup.com The compound is found in the oil extracted from both the needles and the wood of the tree. researchgate.net
Other Plant Species: Beyond the Cedrus genus, α-himachalene has been identified in other plants. For instance, it was detected as a volatile compound in the invasive alligatorweed, Alternanthera philoxeroides, particularly after infestation by herbivores. nih.gov It has also been found in the essential oils of other species where it may play a role in plant defense or signaling. nih.gov
| Plant Species | Plant Part | Geographical Origin | α-Himachalene (%) | Reference |
|---|---|---|---|---|
| Cedrus atlantica | Wood | Morocco | 35.34 | researchgate.net |
| Cedrus atlantica | Wood | Morocco | 19.47 | silae.it |
| Cedrus atlantica | Wood | Morocco | 19.37 | imist.ma |
| Cedrus atlantica | Wood | Morocco | 15.63 | researchgate.net |
| Cedrus atlantica | Wood | Morocco | 14.43 | nih.gov |
| Cedrus deodara | Oil | Himalayan Region | 12.5 | asianpubs.orgoup.com |
| Alternanthera philoxeroides | Aerial parts | Not Specified | 0.14 ± 0.05 | nih.gov |
Presence in Insect Glandular Secretions
Himachalenes are not exclusive to the plant kingdom; they are also synthesized by insects and utilized in their chemical communication systems. They have been identified as components of glandular secretions in several insect orders.
Coleoptera (Beetles): Several species of flea beetles in the subfamily Galerucinae produce himachalene-type sesquiterpenes as aggregation pheromones. pnas.org In species such as Phyllotreta cruciferae and Phyllotreta striolata, male beetles release a blend of volatiles after feeding on host plants. researchgate.net While (6R,7S)-himachala-9,11-diene is often the major component, trans-α-himachalene has also been identified as a male-specific compound in the emissions of P. striolata. pnas.org
Hymenoptera (Ants): While not specifying α-himachalene directly, studies on the ant species Monomorium chinense have revealed an extraordinary diversity of terpenes and terpenoids produced in multiple exocrine glands, including the poison, Dufour's, and mandibular glands. mdpi.com This highlights the capacity of insects to synthesize complex terpenoid mixtures, which often play crucial roles in defense and communication.
Chemo-ecological Functions in Inter- and Intra-species Communication
The presence of this compound and related compounds in both plants and insects underscores their importance as semiochemicals—chemicals that mediate interactions between organisms.
Intra-species Communication (Pheromones): The most well-documented function of himachalenes in insects is as pheromones.
Sex and Aggregation in Sandflies: In the sandfly Lutzomyia longipalpis, the male-produced 3-methyl-α-himachalene has a dual function. It acts as a sex pheromone, attracting females to mating sites, and also serves as an aggregation pheromone, causing males to gather in leks on or near a host. nih.govresearchgate.net The minor component, α-himachalene, may contribute to the stability or specificity of this signal. nih.gov
Aggregation in Flea Beetles: For flea beetles of the genus Phyllotreta, male-produced himachalenes act as aggregation pheromones, attracting both males and females to suitable host plants for feeding and mating. pnas.orgresearchgate.net This chemical signal facilitates mass infestation of crops.
Inter-species Communication (Kairomones and Synomones):
Host Plant Location: Volatiles released by plants, including α-himachalene, can serve as cues for herbivorous insects. Research has shown that α-himachalene emitted from okra plants elicits an electrophysiological response in the antennae of the female moth Earias vittella, indicating it is used as an olfactory signal to locate a suitable host for egg-laying. researchgate.net
Herbivore-Induced Plant Volatiles (HIPVs): Plants can alter their volatile emissions in response to herbivore damage. The release of compounds like α-himachalene from the alligatorweed after being fed upon by flea beetles is an example of an HIPV. nih.gov These signals can have multiple functions in the ecosystem, such as deterring other herbivores or, paradoxically, attracting natural enemies of the herbivores, thereby acting as an indirect defense mechanism for the plant. nih.gov
Synergy with Host-Plant Cues: The effectiveness of insect pheromones can be enhanced by the presence of host plant volatiles. In field conditions, the synthetic aggregation pheromone for the flea beetle Phyllotreta striolata requires the simultaneous presence of allyl isothiocyanate, a volatile characteristic of their cruciferous host plants, to be attractive. researchgate.net This demonstrates a sophisticated chemo-ecological interaction where the insect integrates signals from both its own species (pheromone) and its food source (kairomone) to make behavioral decisions.
Current Research Gaps and Future Perspectives
Unexplored Mechanistic Aspects of Biological Activities
(1S,6R)-alpha-Himachalene and its isomers have demonstrated a range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects. nih.gov However, the precise molecular mechanisms underlying these actions are not yet fully elucidated. For instance, while its antimicrobial properties against various bacterial and fungal strains are documented, the specific cellular targets and pathways it disrupts remain largely unknown. Similarly, the anti-inflammatory effects, such as the inhibition of lipoxygenase, require a more profound investigation to understand the complete signaling cascade involved. Future research should focus on detailed mechanistic studies to identify the specific enzymes, receptors, and signaling pathways modulated by this compound, which is crucial for its development as a therapeutic agent.
Development of Novel Synthetic Pathways for Stereoselective Access
The stereochemistry of himachalenes is critical to their biological activity. researchgate.net While methods for the synthesis of himachalene-type sesquiterpenes exist, including the enantioselective synthesis of ar-himachalene, there is a continuous need for the development of more efficient and novel synthetic pathways that provide stereoselective access to this compound and its isomers. ncl-india.org Existing strategies often start from natural precursors like citronellal (B1669106) or involve the aromatization of himachalene mixtures. researchgate.net Future synthetic efforts could explore new catalytic systems, and innovative cyclization strategies to improve yield, reduce steps, and enhance stereocontrol, making these compounds more accessible for extensive biological evaluation. ncl-india.org
Exploration of Undiscovered Derivatives with Enhanced Bioactivity
The synthesis of derivatives from the himachalene scaffold has shown promise in enhancing biological activity. For example, the creation of aryl himachalene derivatives and their subsequent conversion to imines have led to compounds with improved antimicrobial properties against both bacteria and fungi. nih.gov Additionally, the regio- and stereoselective epoxidation of himachalenes has produced new compounds whose configurations have been established. tandfonline.com There is a vast, unexplored chemical space for new himachalene derivatives. Future work should focus on the strategic design and synthesis of novel analogues, such as halogenated derivatives, nitrogen-containing heterocyclic adducts, and glycosylated forms, to explore structure-activity relationships and potentially discover compounds with significantly enhanced or entirely new bioactivities.
| Derivative Type | Synthetic Approach | Potential Bioactivity Enhancement |
| Imines | Condensation of aryl himachalenes with various amines | Enhanced antimicrobial activity nih.gov |
| Epoxides | Regio- and stereoselective epoxidation | Potential for further functionalization tandfonline.comresearchgate.net |
| Benzylamines | Chloromethylation followed by amination | Antimicrobial and other biological activities researchgate.net |
Advanced Computational Studies for Predictive Modeling
Computational chemistry has emerged as a powerful tool in understanding and predicting the properties of himachalene derivatives. Theoretical studies using Density Functional Theory (DFT) have been employed to investigate the regio- and stereoselectivity of reactions like epoxidation and cycloadditions. researchgate.netalliedacademies.org Molecular docking simulations have also been used to predict the binding affinity of himachalene derivatives to biological targets, such as acetylcholinesterase and various proteins of SARS-CoV-2. researchgate.netbiointerfaceresearch.com Future research should leverage more advanced computational methods, such as molecular dynamics simulations and quantitative structure-activity relationship (QSAR) studies, for more accurate predictive modeling of the bioactivity, pharmacokinetics, and toxicity of new derivatives. researchgate.net This in silico approach can significantly accelerate the discovery of lead compounds by prioritizing the synthesis of the most promising candidates.
Potential as Lead Compounds for Research Applications
The diverse biological activities attributed to this compound and its derivatives position them as valuable lead compounds for various research applications. researchgate.net Their demonstrated antimicrobial, anti-inflammatory, and potential anticancer properties suggest they could serve as scaffolds for the development of new therapeutic agents. For example, the airborne antituberculosis activity of α-himachalene highlights its potential in addressing respiratory infections. Furthermore, their role as pheromones in certain insects opens avenues for research in chemical ecology and the development of novel pest management strategies. researchgate.net The exploration of himachalenes as lead compounds could also extend to their use as probes to study specific biological pathways or as starting materials for the synthesis of more complex bioactive molecules.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for (1S,6R)-α-himachalene, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : Synthesis typically involves cyclization of sesquiterpene precursors under controlled conditions. For example, acid-catalyzed cyclization of germacrene derivatives can yield α-himachalene isomers. Reaction temperature, solvent polarity, and catalyst type (e.g., Lewis acids like BF₃·OEt₂) critically affect stereoselectivity . To validate stereochemistry, nuclear Overhauser effect (NOE) NMR experiments or X-ray crystallography are recommended .
Q. How can researchers ensure reproducibility in isolating (1S,6R)-α-himachalene from natural sources?
- Methodological Answer : Use chromatographic techniques (e.g., HPLC with chiral columns) coupled with mass spectrometry for purity assessment. Document extraction solvents (e.g., hexane vs. ethanol), plant tissue preparation, and seasonal variations in terpene content. Cross-validate results with gas chromatography (GC-MS) retention indices from established databases .
Q. What spectroscopic techniques are essential for characterizing (1S,6R)-α-himachalene, and how should data contradictions be resolved?
- Methodological Answer : Combine ¹H/¹³C NMR, IR, and high-resolution MS. For conflicting spectral assignments (e.g., overlapping signals in NMR), employ 2D techniques like COSY or HSQC. If discrepancies persist, compare data with synthetic standards or computational NMR predictions using density functional theory (DFT) .
Advanced Research Questions
Q. What mechanistic insights explain the biosynthetic formation of (1S,6R)-α-himachalene in plants, and how can in vitro reconstitution studies validate these pathways?
- Methodological Answer : Proposed pathways involve cyclization by terpene synthases (TPS). Heterologously express candidate TPS genes in E. coli or yeast, incubate with farnesyl pyrophosphate (FPP), and analyze products via GC-MS. Use isotopic labeling (e.g., ¹³C-FPP) to trace carbon rearrangement patterns .
Q. How do computational models (e.g., molecular docking) predict the interaction of (1S,6R)-α-himachalene with biological targets, and what experimental validation is required?
- Methodological Answer : Perform molecular dynamics simulations using software like AutoDock Vina to identify binding sites. Validate predictions with in vitro assays (e.g., surface plasmon resonance for binding affinity) and in vivo models (e.g., insect olfaction assays for pheromone-related studies) .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. inactive results) for (1S,6R)-α-himachalene?
- Methodological Answer : Standardize assay conditions:
- Microbial strains : Use ATCC reference strains.
- Concentration ranges : Test 0.1–100 µg/mL with vehicle controls.
- Statistical rigor : Apply ANOVA with post-hoc tests (p < 0.05) and report effect sizes.
Discrepancies may arise from impurity levels (>95% purity required) or solvent interference (e.g., DMSO cytotoxicity) .
Q. How can isotopic labeling (e.g., ²H, ¹³C) elucidate the ecological role of (1S,6R)-α-himachalene in plant-insect interactions?
- Methodological Answer : Synthesize deuterated analogs via catalytic hydrogenation or biosynthetic incorporation. Track emission rates in planta using proton-transfer reaction mass spectrometry (PTR-MS) and assess insect behavioral responses in olfactometers .
Data Presentation and Validation
Q. What are the best practices for reporting (1S,6R)-α-himachalene data to ensure reproducibility?
- Methodological Answer :
- Experimental section : Detail catalyst loadings, reaction times, and purification steps.
- Supplementary data : Provide raw spectral files (e.g., NMR FID, MS spectra) and computational input/output files.
- Ethical compliance : Disclose conflicts of interest and adhere to journal guidelines (e.g., Beilstein Journal’s requirements for compound characterization) .
Q. How should researchers address the lack of commercially available (1S,6R)-α-himachalene standards for quantitative analysis?
- Methodological Answer : Develop an internal standard via derivatization (e.g., acetylation of hydroxylated analogs) or use a structurally similar compound (e.g., β-caryophyllene) for relative quantification. Validate with standard addition methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
